6-クロロ-4-メチル-2-モルホリノキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

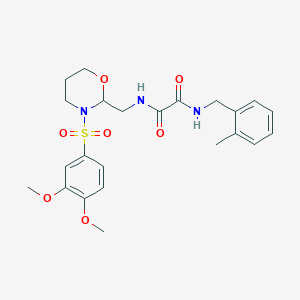

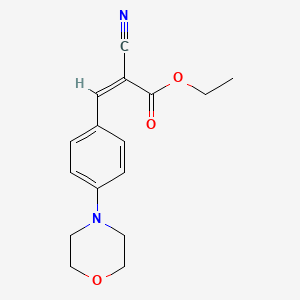

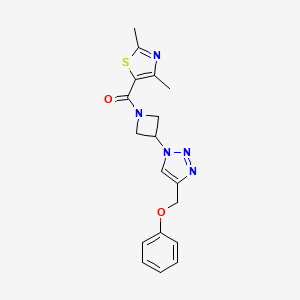

6-Chloro-4-methyl-2-morpholinoquinoline is a chemical compound with the CAS number 34500-49-7 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-methyl-2-morpholinoquinoline includes a quinoline ring, a morpholino group, a methyl group, and a chlorine atom .Chemical Reactions Analysis

I found a review that discusses the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which might be relevant . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-methyl-2-morpholinoquinoline, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on ChemicalBook .科学的研究の応用

抗がん活性

キノリン誘導体は、抗がん剤としての可能性を示しています . これらは、癌細胞のDNAとRNAと相互作用し、その増殖と増殖を阻害する可能性があります .

抗酸化特性

キノリン化合物は、抗酸化特性を示すことが示されています . これらは、体内の有害なフリーラジカルを中和し、酸化ストレスに関連する病気の予防につながる可能性があります .

抗炎症用途

キノリン誘導体は、抗炎症特性を有することが判明しています . これらは、炎症性疾患の治療に役立つ可能性があります .

抗マラリア用途

キノリン系化合物は、マラリアの治療に使用されてきました . これらは、マラリアの原因となる寄生虫であるマラリア原虫の増殖を阻害することができます .

抗SARS-CoV-2の可能性

研究によると、キノリン誘導体は、COVID-19の原因となるウイルスであるSARS-CoV-2の治療に役立つ可能性があります .

抗結核活性

キノリン化合物は、結核の治療に役立つ可能性を示しています . これらは、結核の原因となる細菌である結核菌の増殖を阻害することができます .

Safety and Hazards

特性

IUPAC Name |

4-(6-chloro-4-methylquinolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-10-8-14(17-4-6-18-7-5-17)16-13-3-2-11(15)9-12(10)13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMMVNVCAFBIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322002 |

Source

|

| Record name | 4-(6-chloro-4-methylquinolin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648993 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34500-49-7 |

Source

|

| Record name | 4-(6-chloro-4-methylquinolin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2448738.png)

![N-(4-isopropylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2448742.png)

![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2448746.png)

![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)